molecular formula C21H30O3 B13436290 17a-Hydroxy-17a-methyl-D-homoandrost-4-ene-3,17-dione

17a-Hydroxy-17a-methyl-D-homoandrost-4-ene-3,17-dione

Cat. No.: B13436290
M. Wt: 330.5 g/mol
InChI Key: ICFLNIOJLONJAO-BZYBLJFLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17a-Hydroxy-17a-methyl-D-homoandrost-4-ene-3,17-dione typically involves multiple steps starting from simpler steroid precursors. The key steps include:

    Hydroxylation: Introduction of the hydroxyl group at the 17a position.

    Methylation: Addition of a methyl group at the 17a position.

    Cyclization: Formation of the D-homo ring structure.

These reactions often require specific catalysts and controlled conditions to ensure the correct stereochemistry and yield .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This typically includes the use of high-pressure reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

17a-Hydroxy-17a-methyl-D-homoandrost-4-ene-3,17-dione undergoes several types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while reduction can produce alcohols .

Scientific Research Applications

17a-Hydroxy-17a-methyl-D-homoandrost-4-ene-3,17-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 17a-Hydroxy-17a-methyl-D-homoandrost-4-ene-3,17-dione involves its interaction with steroid hormone receptors. It binds to androgen receptors, modulating gene expression and influencing various physiological processes. The molecular targets include enzymes involved in steroid metabolism and pathways related to cell growth and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

17a-Hydroxy-17a-methyl-D-homoandrost-4-ene-3,17-dione is unique due to its specific structural modifications, which confer distinct biological activities and chemical properties. Its hydroxyl and methyl groups at the 17a position differentiate it from other androstane derivatives, influencing its interaction with biological targets and its overall pharmacokinetic profile .

Properties

Molecular Formula

C21H30O3

Molecular Weight

330.5 g/mol

IUPAC Name

(1S,4aS,4bR,10aR,10bR,12aS)-1-hydroxy-1,10a,12a-trimethyl-4,4a,4b,5,6,9,10,10b,11,12-decahydro-3H-chrysene-2,8-dione

InChI

InChI=1S/C21H30O3/c1-19-10-8-14(22)12-13(19)4-5-15-16(19)9-11-20(2)17(15)6-7-18(23)21(20,3)24/h12,15-17,24H,4-11H2,1-3H3/t15-,16-,17+,19+,20+,21-/m1/s1

InChI Key

ICFLNIOJLONJAO-BZYBLJFLSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@H]2CC[C@]4([C@H]3CCC(=O)[C@@]4(C)O)C

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC(=O)C4(C)O)C

Origin of Product

United States

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